molecular formula C29H37ClFNO7 B127663 Cicortonide CAS No. 19705-61-4

Cicortonide

Cat. No. B127663
CAS RN: 19705-61-4
M. Wt: 566.1 g/mol
InChI Key: SOESEFMFRCCMQV-QWAPGEGQSA-N
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Description

Metabolism of Cicortonide

Ciclesonide, referred to as Cicortonide in the command, is an inhaled glucocorticosteroid that undergoes metabolism to form its active metabolite, desisobutyryl-ciclesonide (des-CIC). The study of its metabolism revealed that esterases in human liver, lung, and plasma, as well as in normal human bronchial epithelial (NHBE) cells, are involved in this process. The liver showed the highest activity for CIC hydrolysis, which is consistent with the high levels of carboxylesterase and cholinesterase found in this organ. The conversion of CIC to des-CIC was rapid in NHBE cells, with significant involvement of cytosolic carboxylesterases and some contribution from cholinesterases. This suggests that bronchial epithelial cells play a significant role in the conversion of CIC to its active form in the target organ, the lungs. The liver also plays a crucial role in the inactivation of des-CIC through rapid oxidation by cytochrome P450, leading to low systemic levels of des-CIC after inhalation .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Cicortonide, they do provide insights into the synthesis of related compounds, such as circumcoronene. The synthesis of circumcoronene derivatives has been achieved through a solution-phase approach, which has expanded the understanding of the chemistry of polycyclic benzenoid hydrocarbons. This approach involves Brønsted/Lewis acid-mediated cyclization of vinyl ether or alkyne, leading to the successful isolation of crystalline circumcoronene derivatives .

Molecular Structure Analysis

The molecular structure of circumcoronene derivatives, which are structurally related to Cicortonide, has been confirmed through X-ray crystallographic analysis. These derivatives exhibit a hexagonal graphene fragment with six zigzag edges and follow Clar's bonding model, showing dominant local aromaticity. The bond length analysis, NMR measurement, and theoretical calculations support this structural understanding .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions related to Cicortonide. However, they do mention the on-surface synthesis and assembly of circumcoronene into a chiral electronic Kagome-honeycomb lattice, which involves intramolecular dehydrogenation, methyl radical-radical coupling, and aromatization. These reactions are part of the process to create extended superlattices with potential nontrivial electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Cicortonide are not directly discussed in the provided papers. However, the properties of circumcoronene derivatives, which may share some similarities with Cicortonide, have been studied. Circumcoronene derivatives exhibit absorption and emission spectra similar to those of the smaller hexagonal coronene due to their six-fold symmetry. This indicates that the physical and chemical properties of these compounds are influenced by their molecular symmetry and aromaticity .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOESEFMFRCCMQV-QWAPGEGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClFNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043201
Record name Cicortonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicortonide

CAS RN

19705-61-4
Record name (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19705-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicortonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicortonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICORTONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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